molecular formula C22H25ClN2O2 B351048 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide CAS No. 380550-55-0

1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide

Cat. No.: B351048
CAS No.: 380550-55-0
M. Wt: 384.9g/mol
InChI Key: KQNCDHGSKWFTLK-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide is a complex organic compound characterized by the presence of a chlorophenyl group, a morpholinylphenyl group, and a cyclopentanecarboxamide moiety

Preparation Methods

The synthesis of 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the chlorophenyl and morpholinylphenyl intermediates, which are then coupled with cyclopentanecarboxamide under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.

Chemical Reactions Analysis

1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium hydroxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with specific enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action are still under investigation, with studies focusing on its binding affinity and specificity.

Comparison with Similar Compounds

1-(4-chlorophenyl)-N-[2-(4-morpholinyl)phenyl]cyclopentanecarboxamide can be compared with similar compounds, such as:

    2-(4-chlorophenyl)-2-morpholin-4-ylethylamine: This compound shares structural similarities but differs in its functional groups and overall reactivity.

    1-(4-chlorophenyl)propyl][2-(morpholin-4-yl)ethyl]amine: Another structurally related compound with distinct chemical properties and applications

Properties

CAS No.

380550-55-0

Molecular Formula

C22H25ClN2O2

Molecular Weight

384.9g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(2-morpholin-4-ylphenyl)cyclopentane-1-carboxamide

InChI

InChI=1S/C22H25ClN2O2/c23-18-9-7-17(8-10-18)22(11-3-4-12-22)21(26)24-19-5-1-2-6-20(19)25-13-15-27-16-14-25/h1-2,5-10H,3-4,11-16H2,(H,24,26)

InChI Key

KQNCDHGSKWFTLK-UHFFFAOYSA-N

SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3N4CCOCC4

Origin of Product

United States

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